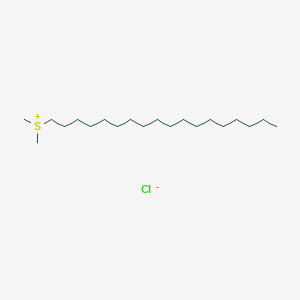

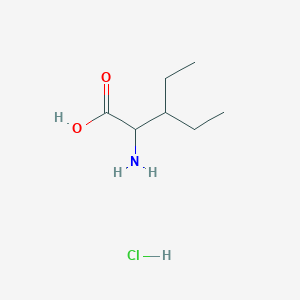

![molecular formula C11H7ClF2N2O2 B2553228 (Z)-3-[3-chloro-4-(difluoromethoxy)phenyl]-2-cyanoprop-2-enamide CAS No. 1356809-26-1](/img/structure/B2553228.png)

(Z)-3-[3-chloro-4-(difluoromethoxy)phenyl]-2-cyanoprop-2-enamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "(Z)-3-[3-chloro-4-(difluoromethoxy)phenyl]-2-cyanoprop-2-enamide" is a chemical entity that shares structural similarities with the compounds discussed in the provided papers. Although the exact compound is not directly studied in these papers, the related compounds that have been synthesized and characterized offer insights into the potential properties and behaviors of the compound .

Synthesis Analysis

The synthesis of related compounds involves the reaction of different chemical entities to form a product with a cyano group and a substituted phenyl group. For instance, the synthesis of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate was achieved by reacting the lithium salt of ethyl cyanoacetate with (Z)-O-methyl-4-chlorobenzohydroximoyl fluoride . Similarly, the synthesis of (Z)-3-(4-chlorophenylamino)-1-phenylbut-2-en-1-one was carried out through the condensation reaction of benzoylacetone and 4-chloroaniline, catalyzed by formic acid . These methods suggest that the synthesis of "(Z)-3-[3-chloro-4-(difluoromethoxy)phenyl]-2-cyanoprop-2-enamide" could potentially involve similar condensation reactions with appropriate precursors and catalysts.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques and X-ray crystallography. For example, the compound in paper crystallizes in the space group Pbca, with specific lattice constants, and exists as the enamine tautomer in the solid state. The bond distances for C=C and C–N were found to be 1.3930(16) Å and 1.3278(16) Å, respectively . The compound in paper crystallized in the monoclinic crystal system with space group P21/n and was found to exist in the enamino-ketone form . These findings provide a basis for predicting the molecular structure of "(Z)-3-[3-chloro-4-(difluoromethoxy)phenyl]-2-cyanoprop-2-enamide," which may also exhibit similar structural features such as bond distances and tautomeric forms.

Chemical Reactions Analysis

The chemical reactions involving the compounds studied in the papers include the formation of hydrogen bonds and the existence of different tautomeric forms. The compound in paper forms a bifurcated hydrogen bond with acceptors C=O (intramolecular) and C≡N (intermolecular) . These interactions are crucial in stabilizing the molecular structure and could influence the reactivity of the compound. The compound in paper was shown to exist in the enamino-ketone form rather than the enol-imine form , indicating the preference for certain tautomeric states. These insights can be applied to understand the potential chemical reactions and stability of "(Z)-3-[3-chloro-4-(difluoromethoxy)phenyl]-2-cyanoprop-2-enamide."

Physical and Chemical Properties Analysis

The physical properties such as melting and boiling points of related compounds have been studied using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The compound in paper exhibited two distinct endothermic peaks at temperatures of 134.05 and 302.71 °C, corresponding to its melting and boiling points . These techniques could be employed to determine the physical properties of "(Z)-3-[3-chloro-4-(difluoromethoxy)phenyl]-2-cyanoprop-2-enamide," which are essential for its practical applications and handling. Chemical properties such as reactivity and stability can be inferred from the molecular structure and the presence of functional groups, as discussed in the molecular structure and chemical reactions analysis sections.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Structural Analysis

- Research has demonstrated the synthesis and structural characterization of various enamide compounds, which are structurally related to the compound . Enamides are important intermediates in organic synthesis and have been utilized in the construction of complex molecular architectures. For example, studies have shown the synthesis of enamides through isomerization and other chemical reactions, highlighting their utility in organic synthesis and material science (Brettle & Mosedale, 1988).

Pharmaceutical and Biomedical Applications

- Analogs of the active metabolites of certain drugs, structurally similar to the compound , have been investigated for their biological activities. For instance, leflunomide metabolite analogs have been studied for their potential as inhibitors of Bruton's tyrosine kinase (BTK), which is significant in the context of pharmaceutical research and drug development (Ghosh et al., 2000).

Material Science and Polymer Chemistry

- The compound and its analogs find applications in the synthesis of novel polymeric materials. For instance, carboxylate-assisted acylamide metal–organic frameworks have been synthesized, showcasing potential applications in material science, catalysis, and luminescence studies. These frameworks exhibit unique structural features and stability, indicating the compound's utility in designing advanced materials (Sun et al., 2012).

Safety and Hazards

Eigenschaften

IUPAC Name |

(Z)-3-[3-chloro-4-(difluoromethoxy)phenyl]-2-cyanoprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClF2N2O2/c12-8-4-6(3-7(5-15)10(16)17)1-2-9(8)18-11(13)14/h1-4,11H,(H2,16,17)/b7-3- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWRLZEDOTQRJSO-CLTKARDFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=C(C#N)C(=O)N)Cl)OC(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C(/C#N)\C(=O)N)Cl)OC(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClF2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[3-Chloro-4-(difluoromethoxy)phenyl]-2-cyanoprop-2-enamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

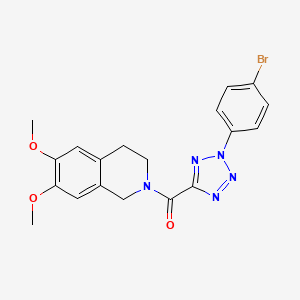

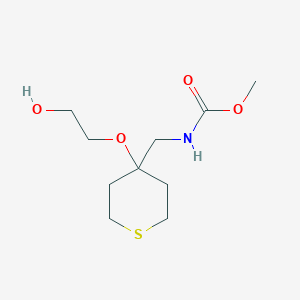

![(2E)-1-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2553146.png)

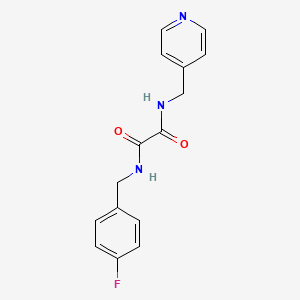

![Endo-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B2553153.png)

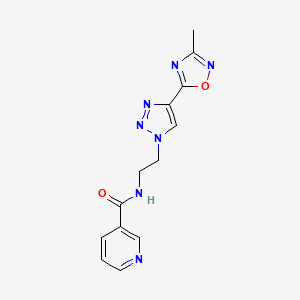

![6-(4-Fluorophenyl)-3-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2553155.png)

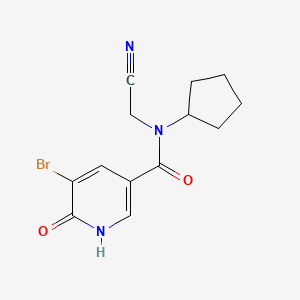

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2553158.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2553162.png)

![4-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-2-one](/img/structure/B2553165.png)